molecular formula C20H20N2O4 B5190036 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B5190036
M. Wt: 352.4 g/mol
InChI Key: MDUUYSHDUWCJFV-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a benzodioxole moiety, a phenylethyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzodioxole Moiety: The benzodioxole is then reacted with an appropriate amine to form the benzodioxol-5-ylmethylamine intermediate.

    Formation of the Pyrrolidine-2,5-dione Core: This involves the reaction of the benzodioxol-5-ylmethylamine with a suitable diketone, such as succinic anhydride, under basic conditions to form the pyrrolidine-2,5-dione core.

    Introduction of the Phenylethyl Group: The final step involves the alkylation of the pyrrolidine-2,5-dione core with a phenylethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and pyrrolidine moieties.

    Reduction: Reduced forms of the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Substituted derivatives at the benzodioxole moiety.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyrrolidine-2,5-dione core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different core structure.

    1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.

Uniqueness

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its combination of the benzodioxole moiety, phenylethyl group, and pyrrolidine-2,5-dione core. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19-11-16(20(24)22(19)9-8-14-4-2-1-3-5-14)21-12-15-6-7-17-18(10-15)26-13-25-17/h1-7,10,16,21H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUUYSHDUWCJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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